8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound that features a trifluoromethyl group attached to a benzothiazinone core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
This process can be achieved using various reagents and catalysts, such as photoredox catalysts under visible light irradiation . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazinone core to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazinone ring, often facilitated by the electron-withdrawing trifluoromethyl group
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors, often leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used as a precursor in organic synthesis.
Trifluoromethylketones: Compounds with a trifluoromethyl group attached to a ketone, known for their use in medicinal chemistry.
Trifluoromethylstyrenes: Versatile intermediates for the synthesis of more complex fluorinated compounds.
Eigenschaften
Molekularformel |
C9H6F3NOS |
---|---|
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
PLPPYWBLKDHQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CC(=C2S1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.